molecular formula C13H13ClN2O2 B4776208 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide

Cat. No. B4776208
M. Wt: 264.71 g/mol
InChI Key: OLOWDFSQRHHDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of NMDA receptor antagonists and has been found to have potential therapeutic effects in various neurological disorders.

Scientific Research Applications

5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide has been extensively used in scientific research to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide has been found to block the NMDA receptors and prevent the influx of calcium ions into the neurons, which can lead to neuronal death. 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide has also been used to study the synaptic plasticity and long-term potentiation (LTP) in the hippocampus.

Mechanism of Action

5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide acts as a competitive antagonist of the NMDA receptors and blocks the ion channel by binding to the receptor site. This prevents the influx of calcium ions into the neurons and reduces the excitotoxicity that can lead to neuronal death. 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide has also been found to modulate the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide has been found to have both acute and chronic effects on the brain. Acutely, 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide can cause a decrease in the amplitude and frequency of the neuronal firing, which can lead to a decrease in the release of neurotransmitters. Chronic administration of 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide has been found to cause a decrease in the number of NMDA receptors and a decrease in the density of dendritic spines in the hippocampus.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide in lab experiments are that it is a well-characterized compound and has been extensively studied in scientific research. It has also been found to have potential therapeutic effects in various neurological disorders. The limitations of using 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide are that it is a potent NMDA receptor antagonist and can cause neuronal death if not used in the appropriate concentrations. It also has a short half-life and needs to be administered continuously to maintain the desired effects.

Future Directions

There are several future directions for the use of 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide in scientific research. One direction is to study the potential therapeutic effects of 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the role of NMDA receptors in synaptic plasticity and LTP in the hippocampus. Additionally, the development of new NMDA receptor antagonists with improved pharmacokinetic properties and fewer side effects is also an area of future research.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide is a well-characterized compound that has been extensively used in scientific research to study the role of NMDA receptors in various neurological disorders. It has been found to have potential therapeutic effects and has been used to study synaptic plasticity and LTP in the hippocampus. While there are advantages to using 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide in lab experiments, it is important to use it in appropriate concentrations to avoid neuronal death. There are also several future directions for the use of 5-(4-chlorophenyl)-N-propyl-3-isoxazolecarboxamide in scientific research, including the study of potential therapeutic effects and the development of new NMDA receptor antagonists.

properties

IUPAC Name

5-(4-chlorophenyl)-N-propyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-7-15-13(17)11-8-12(18-16-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOWDFSQRHHDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-propyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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